3-(2-Butyloctyl)thiophene CAS number and properties
3-(2-Butyloctyl)thiophene CAS number and properties
CAS Number: 1638802-04-6 Primary Classification: Alkylated Thiophene Monomer / Organic Semiconductor Precursor[1]
Executive Summary
3-(2-Butyloctyl)thiophene is a specialized alkylated thiophene derivative critical to the field of organic electronics and advanced materials science.[2] Unlike simple linear alkylthiophenes (e.g., 3-hexylthiophene), this molecule features a branched Guerbet-type side chain at the 3-position. This structural modification is engineered to maximize solubility in organic solvents without disrupting the
While its primary utility lies in the synthesis of soluble polythiophenes (such as P3ATs) for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), its unique lipophilic profile also presents niche opportunities in medicinal chemistry for modulating the bioavailability of thiophene-based pharmacophores.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| CAS Number | 1638802-04-6 |
| IUPAC Name | 3-(2-Butyloctyl)thiophene |
| Molecular Formula | C |
| Molecular Weight | 252.46 g/mol |
| Appearance | Colorless to pale yellow oil |
| Density | ~0.88 - 0.92 g/mL (Estimated at 25°C) |
| Solubility | Highly soluble in CHCl |
| LogP (Est.) | ~7.0 - 7.6 (High Lipophilicity) |
Structural Insight
The "2-butyloctyl" group is a branched alkyl chain derived from a Guerbet alcohol.[2] This branching point moves the steric bulk away from the thiophene ring just enough to allow planar backbone conformation in polymers, while the entropy of the side chain prevents crystallization during solution processing.[2]
Synthesis & Manufacturing Protocol
Core Directive: The synthesis of 3-(2-Butyloctyl)thiophene typically employs a nickel-catalyzed Kumada cross-coupling reaction.[2] This method is preferred over Suzuki coupling for alkyl chains due to the availability of alkyl Grignard reagents and the avoidance of beta-hydride elimination side reactions when using specific bidentate ligands like dppp.[2]
Reaction Pathway Diagram
Caption: Synthesis via Kumada Cross-Coupling. The branched alkyl chain is introduced via a Grignard reagent to the 3-bromothiophene core.[1]
Detailed Experimental Protocol (Kumada Coupling)
Caution: Grignard reagents are air- and moisture-sensitive.[2] All steps must be performed under an inert atmosphere (Argon or Nitrogen).[2]
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Reagent Preparation:
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Precursor: Convert 2-butyloctanol to 2-butyloctyl bromide using PBr
(0.33 eq) in DCM at 0°C, followed by reflux. -
Grignard Formation: In a dry 3-neck flask, activate Mg turnings (1.2 eq) with a crystal of iodine. Add a solution of 2-butyloctyl bromide (1.0 eq) in anhydrous THF dropwise. Reflux for 2 hours until Mg is consumed.
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Coupling Reaction:
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In a separate flask, dissolve 3-bromothiophene (0.9 eq) and Ni(dppp)Cl
(0.5-1.0 mol%) in anhydrous THF. -
Cool the Grignard solution to room temperature and transfer it via cannula into the thiophene solution.[2]
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Thermodynamics: The reaction is exothermic.[2] Control addition rate to maintain a gentle reflux.
-
Heat to reflux (approx. 66°C) for 12–24 hours.[2] Monitor via TLC (Hexane eluent) or GC-MS.[2]
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Work-up & Purification:
Polymerization & Applications
The primary utility of this monomer is the generation of Poly[3-(2-butyloctyl)thiophene] via Grignard Metathesis (GRIM) Polymerization .
Polymerization Workflow
Caption: GRIM Polymerization pathway for synthesizing regioregular conductive polymers.[1]
Key Applications
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Organic Field-Effect Transistors (OFETs):
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Medicinal Chemistry (Lipophilic Scaffolds):
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Bioisosterism: The thiophene ring is a classic bioisostere for benzene and pyridine in drug design.[2]
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Lipid-Drug Conjugates: The bulky 2-butyloctyl chain confers extreme lipophilicity (LogP > 7).[2] This moiety can be used to anchor pharmacophores into lipid bilayers or to facilitate lymphatic transport of drugs, bypassing first-pass metabolism.[2]
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Safety & Handling (MSDS Highlights)
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Hazards:
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Handling:
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Storage: Store under inert gas (Argon) at 2-8°C. Light sensitive (store in amber vials).
References
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ChemicalBook . 3-(2-Butyloctyl)thiophene Product Properties and CAS 1638802-04-6. Retrieved from
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Fluorochem . 3-(2-Butyloctyl)thiophene Safety Data Sheet and Pricing. Retrieved from
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Sigma-Aldrich . 3-(2-Butyloctyl)thiophene Product Specification. Retrieved from
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PubChem . 2-(2-Butyloctyl)thiophene Compound Summary (Isomer Reference). Retrieved from
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Royal Society of Chemistry . Recent developments in the synthesis of regioregular thiophene-based conjugated polymers. Retrieved from
